6-肼基嘌呤

描述

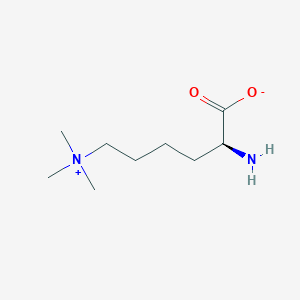

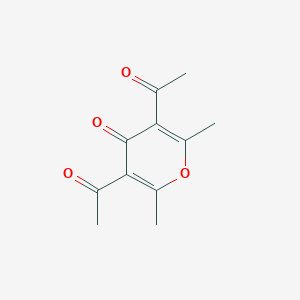

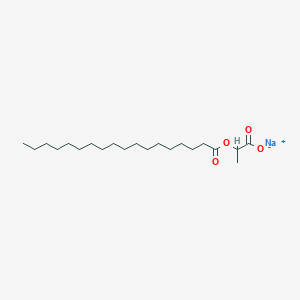

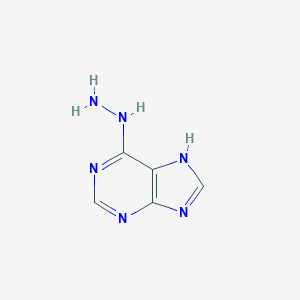

6-Hydrazinopurine, with the chemical formula C5H6N6, is a purine derivative characterized by the presence of a hydrazine functional group.

科学研究应用

6-Hydrazinopurine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various purine derivatives.

Biology: It is used in studies involving nucleic acid analogs.

Industry: It is utilized in the development of novel pharmaceuticals and as a tool in molecular biology studies

作用机制

Target of Action

The primary target of 6-Hydrazinopurine is the c-Src kinase . This kinase plays a central role in controlling a myriad of fundamental cellular processes, including cell proliferation, adhesion, migration, and invasion . It is often overexpressed and/or aberrantly activated in a variety of human tumors .

Mode of Action

6-Hydrazinopurine acts as an ATP-competitive inhibitor of c-Src kinase . It selectively inhibits c-Src with an IC₅₀ of 0.38 μM among a panel of 14 diverse tyrosine kinases . The compound potently inhibits c-Src phosphorylation and c-Src-dependent signal transduction .

Biochemical Pathways

The inhibition of c-Src kinase by 6-Hydrazinopurine affects multiple biochemical pathways. It results in the inhibition of cell proliferation, migration, and invasion in human breast cancer MDA-MB-231 cells . The anti-proliferative activity of 6-Hydrazinopurine is ascribed to its capability to arrest cells in the G1 phase, while its anti-motility activity is related to the suppression of MMP2/9 and HGF secretion .

Result of Action

6-Hydrazinopurine exhibits potent activity against tumor growth as well as metastasis of human breast cancer MDA-MB-435 xenograft beard in nude mice . This is accompanied by reduced Src/FAK signaling in tumor tissue . Therefore, 6-Hydrazinopurine could potentially be developed as a lead candidate against breast cancers with elevated Src tyrosine kinase activity .

生化分析

Biochemical Properties

6-Hydrazinopurine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. One of the key enzymes that interact with 6-Hydrazinopurine is adenine aminohydrolase. This enzyme catalyzes the hydrolytic deamination of adenine to hypoxanthine. Studies have shown that 6-Hydrazinopurine can act as a substrate for adenine aminohydrolase, leading to the formation of 6-hydroxypurine . Additionally, 6-Hydrazinopurine has been found to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . This inhibition can have significant implications for the regulation of purine metabolism and the treatment of conditions such as gout.

Cellular Effects

The effects of 6-Hydrazinopurine on various types of cells and cellular processes have been extensively studied. In cancer cells, 6-Hydrazinopurine has been shown to inhibit cell proliferation and induce apoptosis. This compound exerts its effects by interfering with cell signaling pathways, particularly those involving the Src kinase . By inhibiting Src kinase activity, 6-Hydrazinopurine disrupts downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, 6-Hydrazinopurine has been found to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Hydrazinopurine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 6-Hydrazinopurine acts as a competitive inhibitor of xanthine oxidase by binding to the enzyme’s active site and preventing the conversion of hypoxanthine to xanthine . This binding interaction is facilitated by the structural similarity between 6-Hydrazinopurine and the enzyme’s natural substrates. Additionally, 6-Hydrazinopurine has been shown to inhibit the activity of Src kinase by binding to its ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition leads to the suppression of cell proliferation and migration.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Hydrazinopurine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Hydrazinopurine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 6-Hydrazinopurine can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress in cells . This oxidative stress can result in DNA damage, protein oxidation, and lipid peroxidation, ultimately affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of 6-Hydrazinopurine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. In rodent models, low to moderate doses of 6-Hydrazinopurine have been shown to inhibit tumor growth and metastasis without causing significant adverse effects . High doses of 6-Hydrazinopurine can lead to toxicity, manifesting as weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage of 6-Hydrazinopurine to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

6-Hydrazinopurine is involved in several metabolic pathways, particularly those related to purine metabolism. This compound can be metabolized by adenine aminohydrolase to form 6-hydroxypurine, which can then enter the purine salvage pathway . Additionally, 6-Hydrazinopurine can inhibit the activity of xanthine oxidase, thereby affecting the catabolism of purines to uric acid . These interactions with key enzymes in purine metabolism can influence metabolic flux and the levels of various metabolites, including hypoxanthine, xanthine, and uric acid.

Transport and Distribution

The transport and distribution of 6-Hydrazinopurine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that 6-Hydrazinopurine can be transported into cells via nucleoside transporters, which facilitate the uptake of purine and pyrimidine analogs . Once inside the cell, 6-Hydrazinopurine can bind to various intracellular proteins, including enzymes and transcription factors, affecting their activity and localization . The distribution of 6-Hydrazinopurine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 6-Hydrazinopurine is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 6-Hydrazinopurine interacts with enzymes involved in purine metabolism, such as adenine aminohydrolase and xanthine oxidase . In the nucleus, 6-Hydrazinopurine can modulate gene expression by interacting with transcription factors and other regulatory proteins . The subcellular localization of 6-Hydrazinopurine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

准备方法

Synthetic Routes and Reaction Conditions: 6-Hydrazinopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C5H4N4Cl} + \text{N2H4} \rightarrow \text{C5H6N6} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of 6-Hydrazinopurine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of solvents such as ethanol or methanol to facilitate the reaction and subsequent purification steps, including recrystallization .

化学反应分析

Types of Reactions: 6-Hydrazinopurine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-nitrosopurine using oxidizing agents like manganese dioxide.

Reduction: Catalytic hydrogenation of 6-Hydrazinopurine can yield adenine.

Substitution: It reacts with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in an organic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 6-Nitrosopurine

Reduction: Adenine

Substitution: Alkylated purine derivatives.

相似化合物的比较

6-Mercaptopurine: An antineoplastic agent used to treat acute lymphocytic leukemia.

6-Thioguanine: Another purine analog used in the treatment of leukemia.

6-Hydroxylaminopurine: A compound that can be oxidized to 6-nitrosopurine.

Comparison: 6-Hydrazinopurine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity compared to other purine derivatives. Unlike 6-Mercaptopurine and 6-Thioguanine, which are primarily used as chemotherapeutic agents, 6-Hydrazinopurine has broader applications, including antiviral activity and use as a molecular biology tool .

属性

IUPAC Name |

7H-purin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEISQYNCXVHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202374 | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-86-4 | |

| Record name | 6-Hydrazinyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazino-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydrazinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDRAZINO-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While a precise mechanism of action for 6-Hydrazinopurine isn't fully elucidated in the provided research, several key findings provide insight:

- Adenine Aminohydrolase Inhibition: 6-Hydrazinopurine acts as a competitive inhibitor of adenine aminohydrolase, an enzyme involved in purine metabolism. [] This inhibition suggests interference with adenine and related purine nucleoside conversion, potentially impacting DNA/RNA synthesis and cellular processes.

- Unstable DNA Adduct Formation: Research shows 6-Hydrazinopurine forms from the reduction of a transient triazene adduct created by the reaction of the benzenediazonium ion (a metabolite of the carcinogen N-nitroso-N-methylaniline) with adenine in DNA. [] This suggests 6-Hydrazinopurine itself might not be the primary actor but rather a breakdown product of DNA damage.

- Antitumor Activity: Derivatives of 6-Hydrazinopurine, particularly 6-N-(Nitroso)hydroxylaminopurine, exhibit inhibitory activity against murine tumors and leukemias. [] This points towards potential applications in cancer treatment, though specific mechanisms remain unclear.

A:

ANone: The research highlights several synthetic pathways for 6-Hydrazinopurine and its derivatives:

- From 6-Chloropurine: Reacting 6-chloropurine with hydrazine hydrate yields 6-Hydrazinopurine. [, ]

- From 9-substituted 1-aminoadenines: Reacting 9-substituted 1-aminoadenines (methyl or benzyl) with hydrazine yields 6-hydrazinopurines alongside other products. The reaction conditions, particularly the solvent, influence the product ratio. []

- From 2'-deoxyadenosine: A multi-step synthesis starting from 2'-deoxyadenosine leads to various 6-substituted purine 2'-deoxyribosides, including 6-Hydrazinopurine 2'-deoxyriboside. []

ANone: Several studies indicate the impact of structural modifications on the biological activity of 6-Hydrazinopurine derivatives:

- 6-N-(Nitroso)hydroxylaminopurine: This derivative demonstrates inhibitory activity against several mouse tumors and leukemias, suggesting the importance of the N-nitrosohydroxylamine group for anticancer activity. []

- 6-Mercaptopurine 2'-deoxyriboside: This compound, synthesized from 6-Hydrazinopurine 2'-deoxyriboside, displays antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice. [] This finding highlights the influence of the sugar moiety and the 6-mercapto group on anticancer activity.

- 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines: Synthesized from 6-Hydrazinopurine precursors, these compounds demonstrate the feasibility of creating diverse structures with potential biological activities by further modifications. []

- Antitumor activity: 6-N-(Nitroso)hydroxylaminopurine shows inhibitory activity against murine tumors and leukemias, suggesting potential as an anticancer agent. []

- 6-Mercaptopurine 2'-deoxyriboside: This derivative demonstrates antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice, highlighting the impact of structural modifications on biological activity. []

- 6-Hydrazinopurine 2'-methyl ribonucleosides and 5'-monophosphate prodrugs: While specific data is not provided, these compounds are mentioned as potent hepatitis C virus inhibitors. []

A: * High-resolution mass spectrometry: This method is crucial for identifying and confirming the structure of 6-Hydrazinopurine, particularly when formed as a transient or unstable product. []* HPLC with fluorescence detection: Used to isolate and quantify the hydrazone derivative of 6-Hydrazinopurine after derivatization with a fluorophore, allowing for sensitive detection and analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。